Exit Vector Geometry: 3- vs. 4-Piperidinyl Isomers
The 3-piperidinyl substitution in CAS 889943-47-9 positions the piperidine nitrogen with a distinct spatial orientation relative to the triazolopyridine plane compared to the 4-piperidinyl isomer (CAS 852627-78-2). In the 3-isomer, the piperidine ring is attached via its 3-carbon to the triazole C3 position, creating a non-linear, off-axis exit vector that projects substituents in a different trajectory than the linear, symmetric attachment of the 4-isomer . Computationally, both isomers share the identical molecular formula (C₁₁H₁₄N₄, MW 202.26) and the same XLogP3-AA (1.3), hydrogen bond donor count (1), and acceptor count (3), but differ in the spatial disposition of the basic amine, which affects the geometry of subsequent derivatization at the piperidine nitrogen [1]. The 3-isomer is described by vendors as a 'versatile small molecule scaffold,' a designation that reflects its utility as a diversification point with a unique angular exit vector not achievable with the 4-isomer .
| Evidence Dimension | Piperidine attachment position and exit vector geometry |
|---|---|
| Target Compound Data | 3-piperidinyl substitution: piperidine C3 attached to triazole C3; off-axis angular exit vector; XLogP3 1.3; HBD 1; HBA 3; Rotatable bonds 1 |
| Comparator Or Baseline | 4-piperidinyl isomer (CAS 852627-78-2): piperidine C4 attached to triazole C3; linear symmetric exit vector; identical computed LogP, HBD, HBA, and rotatable bond count |
| Quantified Difference | Identical computed physicochemical descriptors (XLogP3, HBD/HBA, rotatable bonds), but distinct three-dimensional vector geometry of the piperidine nitrogen lone pair and substituent projection |
| Conditions | In silico comparison of 2D/3D structures from PubChem and vendor catalogs; no head-to-head biological assay data available for either compound |
Why This Matters
For medicinal chemistry teams building SAR matrices, the distinct exit vector of the 3-piperidinyl isomer enables exploration of chemical space inaccessible to the 4-isomer, making it a non-redundant building block for library design.
- [1] PubChem CID 16226853 (3-piperidin-3-yl isomer) and PubChem CID entries for CAS 852627-78-2 (4-piperidinyl isomer). Computed molecular properties compared April 2026. View Source
